Cas no 1892745-85-5 (7-fluoro-1H-indazol-6-amine)

7-Fluoro-1H-indazol-6-amine is a fluorinated indazole derivative with a primary amine functional group at the 6-position. This heterocyclic compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile building block for the synthesis of biologically active molecules. The fluorine substitution enhances metabolic stability and binding affinity in target interactions, while the amine group provides a reactive site for further derivatization. Its well-defined structure and high purity make it suitable for use in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. The compound is typically handled under controlled conditions due to its sensitivity.
7-fluoro-1H-indazol-6-amine structure
7-fluoro-1H-indazol-6-amine structure
商品名:7-fluoro-1H-indazol-6-amine
CAS番号:1892745-85-5
MF:C7H6FN3
メガワット:151.141044139862
MDL:MFCD30803938
CID:5070830
PubChem ID:117109511

7-fluoro-1H-indazol-6-amine 化学的及び物理的性質

名前と識別子

    • 7-fluoro-1H-indazol-6-amine
    • D79615
    • SY293626
    • 7-fluoro-2H-indazol-6-amine
    • 1892745-85-5
    • MFCD30803938
    • 6-Amino-7-fluoroindazole
    • SCHEMBL23884574
    • BS-43255
    • MDL: MFCD30803938
    • インチ: 1S/C7H6FN3/c8-6-5(9)2-1-4-3-10-11-7(4)6/h1-3H,9H2,(H,10,11)
    • InChIKey: LSPCUNZCCWBZSC-UHFFFAOYSA-N
    • ほほえんだ: FC1=C(C=CC2C=NNC=21)N

計算された属性

  • せいみつぶんしりょう: 151.05457537 g/mol
  • どういたいしつりょう: 151.05457537 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 153
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 54.7
  • 疎水性パラメータ計算基準値(XlogP): 1
  • ぶんしりょう: 151.14

7-fluoro-1H-indazol-6-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D782489-100mg
7-fluoro-1H-indazol-6-amine
1892745-85-5 97%
100mg
$240 2024-07-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ3737-500MG
7-fluoro-1H-indazol-6-amine
1892745-85-5 97%
500MG
¥ 3,432.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ3737-1G
7-fluoro-1H-indazol-6-amine
1892745-85-5 97%
1g
¥ 5,148.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ3737-10G
7-fluoro-1H-indazol-6-amine
1892745-85-5 97%
10g
¥ 25,740.00 2023-04-14
1PlusChem
1P01FWJL-100mg
7-Fluoro-1H-indazol-6-amine
1892745-85-5 95%
100mg
$198.00 2024-06-17
A2B Chem LLC
AY20833-250mg
7-Fluoro-1H-indazol-6-amine
1892745-85-5 95%
250mg
$342.00 2024-04-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ3737-500mg
7-fluoro-1H-indazol-6-amine
1892745-85-5 97%
500mg
¥3429.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ3737-1g
7-fluoro-1H-indazol-6-amine
1892745-85-5 97%
1g
¥5144.0 2024-04-23
eNovation Chemicals LLC
D782489-1g
7-fluoro-1H-indazol-6-amine
1892745-85-5 97%
1g
$965 2025-02-21
eNovation Chemicals LLC
D782489-100mg
7-fluoro-1H-indazol-6-amine
1892745-85-5 97%
100mg
$240 2025-02-21

7-fluoro-1H-indazol-6-amine 関連文献

7-fluoro-1H-indazol-6-amineに関する追加情報

Recent Advances in the Study of 7-Fluoro-1H-indazol-6-amine (CAS: 1892745-85-5) and Its Applications in Chemical Biology and Medicine

The compound 7-fluoro-1H-indazol-6-amine (CAS: 1892745-85-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential roles in drug development. Recent studies have highlighted its utility as a key intermediate in the synthesis of novel kinase inhibitors and its promising activity in various disease models.

In a study published in the Journal of Medicinal Chemistry, researchers explored the synthetic pathways for 7-fluoro-1H-indazol-6-amine, emphasizing its role as a building block for small-molecule inhibitors targeting protein kinases. The study demonstrated that the fluorine substitution at the 7-position enhances the compound's binding affinity to specific kinase domains, making it a valuable scaffold for the development of selective inhibitors. Furthermore, the amine group at the 6-position was found to facilitate interactions with key residues in the ATP-binding pocket, thereby improving inhibitory potency.

Another significant advancement was reported in a recent Bioorganic & Medicinal Chemistry Letters article, where 7-fluoro-1H-indazol-6-amine was incorporated into a series of compounds designed to target aberrant signaling pathways in cancer. The results indicated that derivatives of this compound exhibited potent antiproliferative effects against several cancer cell lines, including those resistant to conventional therapies. Mechanistic studies revealed that these derivatives selectively inhibit the PI3K/AKT/mTOR pathway, a critical signaling cascade implicated in tumor growth and survival.

Beyond oncology, 7-fluoro-1H-indazol-6-amine has also shown promise in the treatment of inflammatory and autoimmune diseases. A study in the European Journal of Medicinal Chemistry described the synthesis of novel indazole-based compounds, including 7-fluoro-1H-indazol-6-amine derivatives, which demonstrated significant anti-inflammatory activity in vitro and in vivo. These compounds were found to modulate the activity of key inflammatory mediators, such as NF-κB and COX-2, suggesting their potential as next-generation anti-inflammatory agents.

In conclusion, the growing body of research on 7-fluoro-1H-indazol-6-amine (CAS: 1892745-85-5) underscores its versatility and therapeutic potential across multiple disease areas. Its unique chemical properties and ability to serve as a scaffold for targeted drug design make it a compound of considerable interest in the pharmaceutical industry. Future studies are expected to further elucidate its mechanisms of action and optimize its derivatives for clinical applications.

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